Cas no 2172041-40-4 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid)

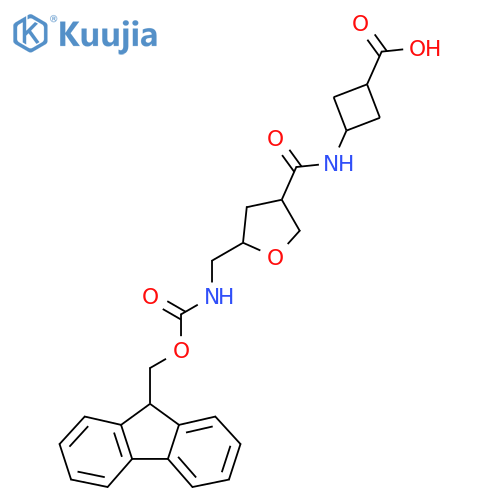

2172041-40-4 structure

商品名:3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid

- 2171448-49-8

- 3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid

- 2171437-81-1

- (1r,3r)-3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid

- (1s,3s)-3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid

- EN300-1554320

- EN300-1554321

- 2172041-40-4

- EN300-1554319

-

- インチ: 1S/C26H28N2O6/c29-24(28-17-9-15(10-17)25(30)31)16-11-18(33-13-16)12-27-26(32)34-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,15-18,23H,9-14H2,(H,27,32)(H,28,29)(H,30,31)

- InChIKey: JLHJIOVWGJEZAF-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(NC2CC(C(=O)O)C2)=O)CC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 464.19473662g/mol

- どういたいしつりょう: 464.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 746

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 114Ų

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1554319-5000mg |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1554319-2500mg |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1554319-0.1g |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 0.1g |

$2963.0 | 2023-07-10 | ||

| Enamine | EN300-1554319-2.5g |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 2.5g |

$6602.0 | 2023-07-10 | ||

| Enamine | EN300-1554319-50mg |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1554319-250mg |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1554319-1000mg |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1554319-0.05g |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 0.05g |

$2829.0 | 2023-07-10 | ||

| Enamine | EN300-1554319-10.0g |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1554319-0.5g |

3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |

2172041-40-4 | 0.5g |

$3233.0 | 2023-07-10 |

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

2172041-40-4 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量